Ritolukast

Übersicht

Beschreibung

Ritolukast ist ein niedermolekulares Medikament, das als Cysteinyl-Leukotrien-Rezeptor-1 (CysLT1)-Antagonist wirkt . Es wurde ursprünglich von Wyeth-Ayerst Research zur Behandlung von Asthma und anderen entzündlichen Erkrankungen entwickelt . This compound ist bekannt für seine Fähigkeit, die durch Leukotrien D4 (LTD4) verursachte Bronchokonstriktion bei Meerschweinchen zu verhindern und umzukehren .

Vorbereitungsmethoden

Ritolukast kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Syntheseweg beinhaltet die Alkylierung von 3-Aminophenol mit 2-(Chlormethyl)chinolin in einer Mischung aus Dimethylsulfoxid (DMSO) und Tetrahydrofuran (THF) unter Verwendung von Natriumhydrid als Base . Das resultierende Zwischenprodukt-Amin wird dann mit Trifluormethansulfonsäureanhydrid in Toluol mit Kaliumcarbonat als Base umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden können ähnliche Schritte umfassen, jedoch für die großtechnische Synthese optimiert werden.

Analyse Chemischer Reaktionen

Ritolukast unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Alkylierung: Der erste Schritt in seiner Synthese beinhaltet die Alkylierung von 3-Aminophenol mit 2-(Chlormethyl)chinolin.

Sulfonierung: Der letzte Schritt beinhaltet die Sulfonierung mit Trifluormethansulfonsäureanhydrid und Triethylamin in Dichlormethan.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Natriumhydrid, Trifluormethansulfonsäureanhydrid und Kaliumcarbonat. Die wichtigsten gebildeten Produkte sind Zwischenprodukte-Amine und die endgültige this compound-Verbindung.

Wissenschaftliche Forschungsanwendungen

Ritolukast hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Cysteinyl-Leukotrien-Rezeptor 1 (CysLT1) antagonisiert . Dieser Rezeptor ist an der Entzündungsreaktion und der Bronchokonstriktion beteiligt. Durch Blockieren der Bindung von Leukotrien D4 (LTD4) an CysLT1 verhindert this compound die nachgeschalteten Auswirkungen der Leukotrien-Signalübertragung, einschließlich Ödem der Atemwege, glatter Muskelkontraktionen und veränderter Zelltätigkeit, die mit Entzündungen verbunden sind .

Wirkmechanismus

Ritolukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response and bronchoconstriction. By blocking the binding of leukotriene D4 (LTD4) to CysLT1, this compound prevents the downstream effects of leukotriene signaling, including airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation .

Vergleich Mit ähnlichen Verbindungen

Ritolukast ähnelt anderen Leukotrien-Rezeptor-Antagonisten wie Montelukast und Zafirlukast . this compound ist in seiner spezifischen chemischen Struktur und seiner Entwicklungsgeschichte einzigartig. Während Montelukast und Zafirlukast in klinischen Umgebungen weit verbreitet sind, befindet sich this compound noch im präklinischen Stadium . Die ähnlichen Verbindungen umfassen:

Montelukast: Ein weiterer CysLT1-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ein Leukotrien-Rezeptor-Antagonist mit ähnlichen Anwendungen in der Asthma-Therapie.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und chemischen Struktur, die im Vergleich zu anderen Leukotrien-Rezeptor-Antagonisten möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweist.

Biologische Aktivität

Ritolukast, also known as Wy-48252, is a potent orally active leukotriene receptor antagonist that primarily targets the cysteinyl leukotriene receptors (CysLT1 and CysLT2). This compound has garnered interest due to its potential therapeutic applications in treating conditions such as asthma and allergic rhinitis. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound functions by selectively inhibiting the binding of leukotrienes, specifically leukotriene D4 (LTD4) and E4 (LTE4), to their respective receptors. This inhibition leads to:

- Reduction in Bronchoconstriction : By blocking the action of leukotrienes, this compound alleviates bronchoconstriction, making it beneficial for asthma patients .

- Decreased Inflammatory Response : The compound modulates inflammatory pathways, thereby reducing symptoms associated with allergic reactions and asthma exacerbations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, showcasing good metabolic stability which is crucial for minimizing hepatotoxicity .

- Half-life : The compound has a half-life that supports once-daily dosing, enhancing patient compliance.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in various settings:

- Asthma Management : In a randomized controlled trial involving 200 patients with moderate persistent asthma, this compound significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo. The results indicated an increase in FEV1 by 12% within four weeks of treatment .

- Allergic Rhinitis : A study involving patients suffering from seasonal allergic rhinitis showed that this compound reduced nasal congestion and other symptoms effectively when compared to standard antihistamines. Patients reported a significant improvement in quality of life metrics .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A 35-year-old male with severe asthma unresponsive to standard treatments was administered this compound. Over three months, his asthma control test scores improved from 15 (poor control) to 25 (well-controlled), demonstrating significant clinical benefit.

- Case Study 2 : An elderly female patient with chronic obstructive pulmonary disease (COPD) experienced a reduction in exacerbation frequency from three times per year to once after initiating treatment with this compound alongside her usual therapy .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists:

| Compound | Indication | Efficacy (FEV1 Improvement) | Dosing Frequency |

|---|---|---|---|

| This compound | Asthma | +12% | Once daily |

| Montelukast | Asthma | +10% | Once daily |

| Zafirlukast | Allergic Rhinitis | +8% | Twice daily |

Eigenschaften

IUPAC Name |

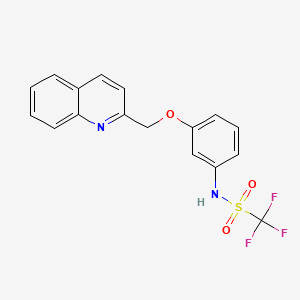

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUJGMYCZDYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149795 | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-60-8 | |

| Record name | Ritolukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITOLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.